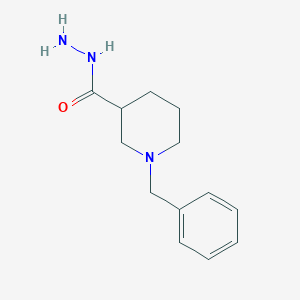

1-Benzylpiperidine-3-carbohydrazide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDDEGZXFZWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385774 | |

| Record name | 1-benzylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182919-58-0 | |

| Record name | 1-benzylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1-Benzylpiperidine-3-carbohydrazide

The construction of this compound is primarily achieved through a multi-step process that begins with the synthesis of its carboxylic acid precursor.

The cornerstone for the synthesis of the target carbohydrazide (B1668358) is the formation of 1-benzylpiperidine-3-carboxylic acid. A common route to this precursor involves the benzylation of a suitable piperidine-3-carboxylic acid derivative. For instance, reacting a piperidine-3-carboxylic acid ester with benzyl (B1604629) chloride in the presence of a base affords the N-benzylated ester. Subsequent hydrolysis of the ester group under acidic or basic conditions yields 1-benzylpiperidine-3-carboxylic acid. unisi.itbldpharm.comnih.gov

Another approach starts from 1-benzyl-3-piperidone hydrochloride. prepchem.com A Strecker-type synthesis can be envisioned, where the piperidone reacts with cyanide and an ammonia (B1221849) source, followed by hydrolysis of the resulting aminonitrile to the amino acid. However, a more direct route involves the formation of a cyanohydrin followed by hydrolysis and reduction. For example, 1-benzyl-3-piperidone hydrochloride can be treated with potassium cyanide to form the corresponding cyanohydrin. Subsequent hydrolysis of the nitrile group under acidic conditions would lead to the formation of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. prepchem.com While this provides a hydroxylated analog, modifications to this route could potentially yield the desired 1-benzylpiperidine-3-carboxylic acid.

A related synthesis starts with N-benzyl glycine (B1666218) ethyl ester, which undergoes reaction with a 4-halobutyrate ester to form an intermediate that can then be cyclized via a Dieckmann condensation to yield an N-benzyl-3-oxopiperidine-4-carboxylic acid ester. google.com While this produces a 4-substituted piperidone, similar strategies could be adapted for the synthesis of the 3-substituted isomer.

With the precursor, 1-benzylpiperidine-3-carboxylic acid, in hand, the carbohydrazide moiety is introduced through a condensation reaction with a hydrazine (B178648) derivative, most commonly hydrazine hydrate (B1144303). This reaction is a standard method for the synthesis of hydrazides from carboxylic acids. ajgreenchem.comresearchgate.net The carboxylic acid is typically activated first to facilitate the reaction. This can be achieved by converting the carboxylic acid to a more reactive species such as an acid chloride or an ester. The activated derivative is then treated with hydrazine hydrate to yield this compound. ajgreenchem.comcymitquimica.comresearchgate.net This direct condensation is a widely used and efficient method for the formation of the carbohydrazide functional group. ajgreenchem.com

| Reactants | Reagents/Conditions | Product | Reference |

| 1-Benzylpiperidine-3-carboxylic acid, Hydrazine hydrate | Acid activation (e.g., SOCl2), followed by N2H4·H2O | This compound | ajgreenchem.comcymitquimica.com |

| 1-Benzylpiperidine-3-carboxylic acid ester, Hydrazine hydrate | Reflux in a suitable solvent (e.g., ethanol) | This compound | ajgreenchem.com |

Alternative strategies for the construction of the this compound core focus on different approaches to building the piperidine (B6355638) ring itself. One such method involves a Curtius rearrangement. nih.gov In this approach, a suitable precursor carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. Subsequent trapping of the isocyanate with a suitable nucleophile can lead to the formation of a protected amine, which can be part of a piperidine ring. This method offers a pathway to 3-aminopiperidine derivatives, which could then be further functionalized. nih.gov

Another innovative route utilizes L-glutamic acid as a starting material to synthesize enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. This multi-step process involves esterification, Boc-protection, reduction of the di-ester to a diol, tosylation, and finally cyclization with an amine, such as benzylamine, to form the N-benzylpiperidine ring. The resulting protected 3-amino-1-benzylpiperidine can then be deprotected and the amino group converted to a carbohydrazide.

Chemical Transformations of the Carbohydrazide Moiety

The carbohydrazide group in this compound is a reactive functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The most common reaction of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones. google.combenthamopen.comias.ac.in The nitrogen atom of the terminal amino group of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield the corresponding hydrazone, which contains a C=N-NH-C=O linkage. google.comias.ac.in

The reaction of this compound with various substituted benzaldehydes has been reported to yield a series of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. cymitquimica.com These reactions are typically carried out by refluxing the carbohydrazide and the aldehyde in a suitable solvent like ethanol. cymitquimica.com The electronic and steric properties of the aldehyde or ketone can influence the rate of hydrazone formation. google.com

| This compound | Aldehyde/Ketone | Product | Reference |

| This compound | Substituted Benzaldehydes | 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazides | cymitquimica.com |

| This compound | General Aldehydes (R-CHO) | N'-(Alkylidene/Arylidene)-1-benzylpiperidine-3-carbohydrazides | google.comias.ac.in |

| This compound | General Ketones (R-CO-R') | N'-(Alkylidene/Arylidene)-1-benzylpiperidine-3-carbohydrazides | google.combenthamopen.com |

The carbohydrazide moiety can undergo oxidation, leading to the formation of various carbonyl derivatives. The oxidation of carbohydrazide itself with reagents like N-bromoacetamide has been studied, and the reaction mechanism is influenced by factors such as pH. awt.org In the presence of oxygen, carbohydrazide can be oxidized to carbon dioxide and nitrogen. atamanchemicals.comnih.gov The oxidation of aryl hydrazides, which are structurally related to carbohydrazides, has been shown to yield the corresponding carboxylic acids. researchgate.net

The oxidation of carbohydrazide with nitric acid has also been investigated, with the reaction rate being dependent on the nitric acid concentration. The reaction is thought to proceed via the formation of a nitronium ion (NO₂⁺) as the reactive oxidizing species. These studies suggest that the carbohydrazide group in this compound could be oxidized to a carboxylic acid or other carbonyl-containing functional groups under appropriate conditions, although specific studies on this particular compound are not widely reported. The oxidation products would depend on the specific oxidizing agent and reaction conditions employed.

Reduction Reactions for Amine and Other Derivative Generation

The carbohydrazide functional group is a versatile precursor that can be reduced to generate amines and other derivatives. While specific literature on the reduction of this compound is not extensively detailed, the reactivity can be inferred from the known transformations of hydrazides and amides. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amide-like functional groups to their corresponding amines. byjus.comucalgary.cayoutube.comwizeprep.com In this context, the hydrazide moiety could potentially be reduced to an aminomethyl group or undergo cleavage depending on the reaction conditions.

Another approach is catalytic transfer hydrogenation, which often employs hydrazine hydrate as a hydrogen source in the presence of a metal catalyst. d-nb.infoui.ac.id This method is known for its selectivity in reducing various functional groups. For instance, rhodium-containing catalysts have been shown to be effective in hydrogenation processes, with hydrazine sometimes playing an active role in the catalytic cycle. google.com The reduction of the carbohydrazide could lead to the formation of (1-benzylpiperidin-3-yl)methanamine, expanding the synthetic utility of the parent compound.

| Reducing Agent/System | Potential Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (1-Benzylpiperidin-3-yl)methanamine | A strong, non-selective reducing agent that reduces amides and related functional groups to amines. byjus.comucalgary.ca Requires anhydrous conditions. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, or Rh) | (1-Benzylpiperidin-3-yl)methanamine | Can be used for the reduction of various functional groups. Selectivity can be an issue, potentially causing debenzylation. |

| Hydrazine Hydrate/Metal Catalyst (e.g., Raney Ni, Fe) | (1-Benzylpiperidin-3-yl)methanamine | A catalytic transfer hydrogenation method. d-nb.info Diimide (N₂H₂) can be formed as a reactive intermediate that reduces double bonds. ui.ac.id |

Nucleophilic Substitution Reactions and Substituted Derivative Synthesis

The terminal nitrogen atom of the hydrazide group in this compound is nucleophilic and readily participates in reactions with electrophiles. A prominent example is the condensation reaction with aldehydes and ketones to form stable hydrazone derivatives. libretexts.org This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.orgfiveable.me

This transformation has been utilized to synthesize a series of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. These reactions typically occur under mild conditions, often with acid catalysis, and are effective for a wide range of substituted aromatic aldehydes. The resulting hydrazone bond is significantly more stable than a Schiff base formed with a simple amine, though it can be further reduced if desired. thermofisher.com This straightforward derivatization allows for the introduction of diverse structural motifs onto the carbohydrazide backbone.

| Electrophile (Aldehyde) | Product Name | Reaction Type |

|---|---|---|

| Benzaldehyde (B42025) | 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide | Condensation (Hydrazone formation) |

| 4-Chlorobenzaldehyde | 1-Benzyl-N'-(4-chlorobenzylidene)piperidine-3-carbohydrazide | Condensation (Hydrazone formation) |

| 4-Methoxybenzaldehyde | 1-Benzyl-N'-(4-methoxybenzylidene)piperidine-3-carbohydrazide | Condensation (Hydrazone formation) |

| 4-Nitrobenzaldehyde | 1-Benzyl-N'-(4-nitrobenzylidene)piperidine-3-carbohydrazide | Condensation (Hydrazone formation) |

Strategies for Functionalization and Diversification of the Piperidine Ring

N-Alkylation and N-Acylation Approaches

The piperidine nitrogen in this compound is a tertiary amine, which defines its reactivity. N-acylation is not a viable reaction pathway for this compound as there is no hydrogen atom on the nitrogen to be substituted.

However, N-alkylation can occur to form a quaternary ammonium (B1175870) salt. wikipedia.org This reaction, known as quaternization, involves treating the tertiary amine with an alkylating agent, such as an alkyl halide. researchgate.net This process is generally efficient for tertiary amines as overalkylation is not a concern. wikipedia.org The reaction introduces a positive charge on the nitrogen atom and can be used to modify the compound's physical and biological properties. For example, quaternization of N-benzyl proline esters with cinnamyl bromide has been reported. researchgate.net

| Alkylating Agent | Product Type | Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-Benzyl-1-methylpiperidinium-3-carbohydrazide Iodide | Typically in a polar solvent like acetonitrile (B52724) or DMF. |

| Ethyl Bromide (CH₃CH₂Br) | 1-Benzyl-1-ethylpiperidinium-3-carbohydrazide Bromide | Often requires heating. |

| Benzyl Chloride (BnCl) | 1,1-Dibenzylpiperidinium-3-carbohydrazide Chloride | Reaction with a second benzyl group to form a quaternary salt. |

Substitution on the Benzyl Moiety

The benzyl group offers two primary sites for functionalization: the aromatic ring and the benzylic carbon (the -CH₂- group).

Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqmsu.edu The reactivity and the position of substitution (ortho, meta, or para) are influenced by the existing alkyl substituent and any other groups present. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation. youtube.com These reactions allow for the introduction of a wide array of functional groups onto the phenyl ring, thereby diversifying the molecular structure. msu.educhemistry.coach

Benzylic Position Reactions: The benzylic carbon is particularly reactive due to the stabilization of radical, cationic, or anionic intermediates by the adjacent aromatic ring. libretexts.org A key reaction is the oxidation of the benzylic position. Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) can oxidize the entire alkyl side-chain, including the benzylic carbon, to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com More selective oxidation methods can yield ketones. mdpi.comorganic-chemistry.org Additionally, the benzylic position can undergo free-radical halogenation, for instance using N-bromosuccinimide (NBS), to introduce a halogen atom. libretexts.org

| Reaction Type | Reagents | Product Feature |

|---|---|---|

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) on the phenyl ring. youtube.com |

| Aromatic Bromination | Br₂, FeBr₃ | Bromine atom (-Br) on the phenyl ring. uomustansiriyah.edu.iq |

| Benzylic Oxidation | KMnO₄, heat, H₃O⁺ | Cleavage of the N-benzyl bond to form a benzoic acid derivative. masterorganicchemistry.comyoutube.com |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light | Bromine atom on the benzylic carbon. libretexts.org |

Modifications at the Piperidine Ring Carbons

Direct functionalization of the C-H bonds on the piperidine ring is a powerful strategy for diversification but presents significant challenges in controlling regioselectivity. nih.govnih.gov The positions on the piperidine ring (C2, C3, C4) exhibit different reactivities. The C2 position is electronically activated by the adjacent nitrogen but can be sterically hindered. Conversely, the C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom, making direct C-H functionalization at this site difficult. researchgate.net

Advanced catalytic methods, particularly those using rhodium catalysts, have been developed to achieve site-selective C-H functionalization of piperidines. nih.govnih.gov The outcome of these reactions is highly dependent on the catalyst and the nature of the protecting group on the piperidine nitrogen. For example, different rhodium-dirhodium catalysts can direct C-H insertion reactions of donor/acceptor carbenes to either the C2 or C4 positions. nih.gov

Given the electronic deactivation at C3, functionalization at this position often requires indirect methods. One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive and stereoselective opening of the cyclopropane (B1198618) ring to introduce a substituent at the C3 position. nih.govnih.govresearchgate.net These strategies, while developed for N-protected piperidines, provide a conceptual framework for how the piperidine core of this compound could be modified.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, reduce waste, and access novel chemical space. Microwave-assisted synthesis is one such innovation that can dramatically accelerate reaction rates, often leading to higher yields and purer products in significantly less time compared to conventional heating. tsijournals.comyoutube.com This technology has been successfully applied to a variety of organic transformations, including N-alkylation and the synthesis of heterocyclic systems like diketopiperazines, demonstrating its potential applicability to the modification of this compound. youtube.comnih.govresearchgate.net

In the realm of catalysis, the development of novel catalyst systems is a continuous driving force. For instance, rhodium-catalyzed reductive transamination has emerged as a powerful method for preparing chiral piperidines from simple pyridinium (B92312) salts. dicp.ac.cn This approach introduces a chiral amine under reducing conditions, achieving transamination and inducing chirality simultaneously. dicp.ac.cn Furthermore, the use of molecularly defined pincer complexes, such as those based on Nickel(II), for reactions like the N-alkylation of amines with alcohols via a hydrogen autotransfer mechanism, represents a move towards more efficient and sustainable catalytic processes under mild conditions. nih.gov These innovative techniques offer powerful tools for the synthesis and diversification of complex molecules like this compound and its derivatives.

A Detailed Examination of this compound: Synthesis and Transformations

The heterocyclic compound this compound serves as a significant building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive hydrazide functional group appended to a benzylpiperidine scaffold, allows for a variety of chemical modifications, leading to a diverse range of derivatives. This article explores modern synthetic methodologies relevant to this compound, with a specific focus on green chemistry principles and its role in complex chemical transformations.

The synthesis and subsequent chemical transformations of this compound and related hydrazides are areas of active research, driven by the quest for more efficient, sustainable, and versatile chemical processes.

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly being applied to the synthesis of hydrazides and their derivatives. nih.gov Several innovative techniques offer environmentally benign alternatives to traditional synthetic methods.

One prominent green method is the use of microwave irradiation . nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner products compared to conventional heating methods. bas.bgneliti.com For instance, the synthesis of acid hydrazides from their corresponding acids or esters can be achieved in a single, rapid step under microwave irradiation, a significant improvement over the conventional two-step process of esterification followed by hydrazinolysis. neliti.comjaptronline.com Similarly, the condensation of hydrazides with aldehydes to form hydrazones is also accelerated by microwaves. bas.bgresearchgate.net

Solvent-free synthesis , particularly using grinding techniques, represents another highly effective eco-friendly approach. researchgate.net Carboxylic acids can be converted directly to hydrazides by simply grinding them with hydrazine hydrate in a mortar and pestle at room temperature. This method is not only efficient but also simplifies the work-up procedure, as it avoids the use of organic solvents and the difficult recovery of water-soluble hydrazides from aqueous solutions. researchgate.net Furthermore, the use of recyclable organocatalysts like L-proline in solvent-free grinding conditions has been shown to be an efficient and sustainable protocol for synthesizing hydrazide derivatives. mdpi.com

The use of water as a reaction solvent is another cornerstone of green chemistry. For the synthesis of certain hydrazides from acid chlorides and hydrazine, water has been shown to be an efficient solvent that simplifies the workup process. orgsyn.org The by-products can often be easily removed by filtration, avoiding the need for organic solvent extraction. orgsyn.org

These green methodologies are pivotal in the synthesis of 1,3,4-oxadiazoles, common derivatives of carbohydrazides. Techniques such as catalyst-free synthesis, the use of green solvents, and microwave-mediation are being implemented to minimize the environmental impact of producing these valuable heterocyclic compounds. nih.gov

Table 1: Comparison of Green Synthesis Techniques for Hydrazides

| Technique | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactants directly and efficiently. | Drastically reduced reaction times, increased yields, high product purity, prevents side reactions. bas.bgjaptronline.comresearchgate.net |

| Solvent-Free Grinding | Reactants are ground together in a mortar and pestle without any solvent. | Environmentally benign, simple work-up, avoids organic solvents, high efficiency. researchgate.net |

| Aqueous Media Synthesis | Uses water as the primary solvent for the reaction. | Avoids volatile organic compounds (VOCs), simplifies product isolation, safer reaction conditions. orgsyn.org |

| Recyclable Catalysis | Employs catalysts (e.g., L-proline) that can be recovered and reused. | Reduces waste, lowers cost, promotes sustainability. mdpi.com |

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity, making them a key tool in drug discovery and combinatorial chemistry. nih.gov

While specific examples of multi-component reactions that directly incorporate this compound as a starting reactant are not extensively documented in the literature, the reactive hydrazide moiety makes it an ideal candidate for such transformations. Hydrazines and hydrazides are known to participate in MCRs, such as the hydrazino-Ugi-azide reaction, which is a four-component process used to create complex molecules bearing tetrazole and acylhydrazine groups. nih.gov

The most fundamental and widely exploited chemical transformation of this compound is its condensation with various aldehydes and ketones. This reaction yields a class of compounds known as N-acylhydrazones (also referred to as hydrazide-hydrazones). This two-component reaction is a cornerstone of combinatorial chemistry, allowing for the creation of large libraries of diverse compounds from a single hydrazide precursor by simply varying the carbonyl component. The resulting N-acylhydrazone scaffold is a versatile intermediate for the synthesis of various heterocyclic systems.

For example, the N-acylhydrazones derived from this compound can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgmdpi.com This transformation is significant as the 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere for amide and ester groups and is a common feature in many pharmacologically active compounds. luxembourg-bio.com The synthesis of these oxadiazoles (B1248032) can be achieved using various reagents and, increasingly, through green synthetic methods. nih.govorganic-chemistry.org

Table 2: Representative Chemical Transformations of this compound

| Reactant | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| This compound | Aldehydes or Ketones | N-Acylhydrazone | A versatile intermediate; allows for rapid generation of compound libraries. researchgate.net |

| N-Acylhydrazone derivative | Oxidizing Agent / Dehydrating Agent (e.g., POCl₃, I₂, HgO) | 2,5-Disubstituted 1,3,4-Oxadiazole | Formation of a stable, biologically relevant heterocyclic core. mdpi.comluxembourg-bio.com |

| This compound | Isothiocyanates | Thiosemicarbazide | Precursor for 1,3,4-thiadiazoles and other sulfur-containing heterocycles. ajgreenchem.com |

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design Principles for 1-Benzylpiperidine-3-carbohydrazide Derivatives

The rational design of new derivatives is guided by established medicinal chemistry principles to explore chemical space efficiently and enhance the probability of discovering compounds with improved therapeutic potential.

Scaffold hopping is a drug design strategy used to identify structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. uniroma1.it In the context of this compound, the piperidine (B6355638) ring serves as the central scaffold. Scaffold hopping could involve replacing this six-membered heterocyclic ring with other cyclic systems, such as piperazine or morpholine, to explore new intellectual property space and potentially improve properties like solubility or target binding.

Bioisosteric replacement is a related technique that involves substituting a functional group within the molecule with another group that possesses similar physical or chemical properties, thereby maintaining the desired biological activity. nih.govresearchgate.net This strategy is crucial for optimizing a lead compound's efficacy and pharmacokinetic profile. nih.gov For this compound, potential bioisosteric replacements could include:

Replacing the carbohydrazide (B1668358) linker (-CONHNH2) with bioisosteres like an amide, a 1,2,4-oxadiazole, or a 1,3,4-thiadiazole to enhance metabolic stability.

Substituting the benzyl (B1604629) group with other aromatic or heteroaromatic rings to explore different binding interactions with the biological target.

Replacing the carbonyl oxygen in the carbohydrazide group with a sulfur atom (thiocarbonyl) to alter electronic properties and hydrogen bonding capacity.

Molecular hybridization involves combining two or more pharmacophores (structural fragments from different known active compounds) into a single new molecule. unigoa.ac.in This approach aims to create a hybrid compound that can interact with multiple biological targets or that possesses a synergistic or additive effect.

For this compound, the benzylpiperidine moiety, which is a common fragment in various biologically active compounds, can be hybridized with other pharmacophores. researchgate.net For instance, by reacting the terminal amino group of the hydrazide with various aldehydes, a series of hydrazone derivatives can be formed. If the chosen aldehyde is part of another pharmacophore known for a specific activity (e.g., an indole (B1671886) ring from a serotonin (B10506) agonist or a quinoline core from an anti-malarial agent), the resulting hybrid molecule could exhibit a multi-target profile. This strategy has been effectively used to create multi-target ligands for complex conditions like Alzheimer's disease by fusing a benzylpiperidine moiety with other active scaffolds. researchgate.net

Systematic Derivatization for Biological Activity Optimization

Once design principles are established, systematic synthesis and screening of derivatives are performed to identify compounds with the most promising activity profiles.

To explore SAR efficiently, combinatorial libraries of this compound derivatives are often synthesized. A common approach is to use the core molecule as a scaffold and introduce diversity by reacting the hydrazide group with a wide array of electrophiles. For example, a library of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazides can be generated by condensing the parent compound with various substituted benzaldehydes. researchgate.net

Following synthesis, these libraries are subjected to high-throughput screening against the biological target of interest. The screening results provide initial data on which structural modifications lead to an increase or decrease in biological activity, guiding the next round of synthesis and optimization.

The biological activity of derivatives is highly sensitive to the nature and position of substituents on the core structure. In studies on related N-substituted piperidine-3-carbohydrazide-hydrazones, modifications to the substituents on the piperidine nitrogen and the hydrazone moiety have shown significant effects on activity against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

For instance, extending the carbon chain on the piperidine nitrogen from phenylethyl to phenylpropyl or phenylbutyl can alter the potency and selectivity for AChE versus BuChE. nih.gov Similarly, adding electron-withdrawing or electron-donating groups to the aromatic rings can profoundly impact binding affinity. Studies on related structures have shown that hydrophobic characteristics can influence antiplatelet activity, and the presence of a substituent at the 3-position of the piperidine ring is essential for this effect. researchgate.net

The following table presents data from a study on related piperidine-3-carbohydrazide-hydrazone derivatives, illustrating the impact of different substituents on cholinesterase inhibition.

| Compound | Substituent on Piperidine Nitrogen | Substituent on Hydrazone Moiety | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative 1 (3g) | Phenylethyl | 4-Nitrophenyl | 4.32 | > 50 |

| Derivative 2 (3j) | Phenylethyl | 4-Dimethylaminophenyl | > 50 | 1.27 |

| Derivative 3 (4g) | Phenylpropyl | 4-Nitrophenyl | 10.60 | 15.20 |

| Derivative 4 (4i) | Phenylpropyl | 4-Methoxyphenyl | 18.90 | 6.20 |

| Derivative 5 (5g) | Phenylbutyl | 4-Nitrophenyl | 16.20 | 10.30 |

Data adapted from a study on N-substituted piperidine-3-carbohydrazide-hydrazones, which are structurally related to this compound derivatives. nih.gov

Elucidation of Structure-Activity Relationships

The culmination of derivatization and screening efforts is the elucidation of a clear SAR, which provides a predictive model for designing more potent and selective compounds. For derivatives of the this compound scaffold, several key relationships have been observed in related studies.

Analysis of the data reveals that specific substitutions can confer selectivity for different enzymes. For example, a 4-nitrophenyl group on the hydrazone combined with a phenylethyl group on the piperidine nitrogen leads to potent and selective AChE inhibition (Derivative 1), whereas a 4-dimethylaminophenyl group at the same position results in a potent and selective BuChE inhibitor (Derivative 2). nih.gov This suggests that the electronic properties and size of the substituent at this position are critical determinants of target selectivity.

Furthermore, kinetic and molecular modeling studies on the most active compounds have shown that they often exhibit mixed-type inhibition, indicating binding to both the active site and allosteric sites of the enzyme. nih.gov In the context of antithrombotic activity, SAR studies on 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazides have highlighted the importance of a 3-substituent on the piperidine ring for activity. researchgate.net These studies also identified a derivative with excellent inhibitory activity against coagulation factor IIa (fIIa) and significant anticoagulant effects. researchgate.net

Collectively, these findings underscore the importance of systematic modification of the this compound scaffold to map out the chemical features required for potent and selective biological activity.

Impact of Hydrazide Modifications on Biological Outcomes

The hydrazide moiety of this compound is a critical pharmacophore that has been extensively derivatized, most commonly into hydrazones, to modulate biological activity. The introduction of various substituents on the terminal nitrogen of the hydrazide has been shown to significantly influence the potency and efficacy of the resulting compounds.

In the pursuit of novel antithrombotic agents, a series of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazides were synthesized and evaluated for their antiplatelet aggregation activities. researchgate.netnih.gov These studies revealed that the nature of the substituent on the benzylidene ring plays a crucial role in determining the compound's effectiveness. For instance, compound 2f , a derivative with a specific substitution pattern on the benzylidene ring, emerged as the most potent inhibitor of ADP-induced platelet aggregation, exhibiting 87% inhibition at a concentration of 0.5 mmol/l. nih.gov This highlights the sensitivity of the biological activity to electronic and steric factors introduced at this position.

Furthermore, investigations into potential anti-Alzheimer's agents have also explored modifications of the hydrazide group. A series of N-benzylpiperidine-3-carbohydrazide-hydrazones were designed and synthesized to evaluate their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov These studies demonstrated that the hydrazone derivatives displayed a range of inhibitory activities, with some compounds showing potent inhibition of both enzymes. nih.gov The kinetic and molecular modeling studies suggested that these hydrazone derivatives could interact with both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. nih.gov

The conversion of the hydrazide to a hydrazone not only alters the electronic and steric properties of the molecule but also introduces a rigidifying element, which can influence the binding affinity to the target protein. The diverse range of biological activities observed with different hydrazone derivatives underscores the importance of the hydrazide moiety as a key site for modification in the design of new therapeutic agents based on the this compound scaffold.

Role of the N-Benzyl Moiety in Pharmacological Profiles

The N-benzyl group is a defining feature of the this compound scaffold and has been identified as a significant contributor to the pharmacological activity of its derivatives. This moiety can engage in various non-covalent interactions with biological targets, including van der Waals forces and π-π stacking interactions, which can be crucial for binding affinity and selectivity. researchgate.net The N-benzyl piperidine (N-BP) motif is a well-established structural element in drug discovery, valued for its three-dimensional nature and its ability to provide crucial cation-π interactions with target proteins. nih.gov

In the context of antithrombotic agents, SAR studies have indicated that the presence of an aralkyl group, such as the N-benzyl moiety, connecting the two nipecotoyl (piperidine-3-carbonyl) ring nitrogen atoms is optimal for activity. researchgate.net The spatial arrangement and the distance of approximately 7 Å between these nitrogen atoms, facilitated by the aralkyl linker, appear to be critical for interaction with anionic sites on platelets. researchgate.net

Furthermore, the N-benzyl group has been a focal point for derivatization to enhance the therapeutic potential of these compounds for other indications. For instance, in the development of dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for Alzheimer's disease, a series of N-benzyl piperidine derivatives were synthesized. nih.gov The results showed that specific derivatives exhibited potent dual-enzyme inhibition, suggesting that the N-benzyl moiety plays a key role in orienting the molecule within the binding sites of both enzymes. nih.gov

The flexibility of the N-benzyl group allows medicinal chemists to fine-tune the physicochemical properties of the parent compound, influencing factors such as solubility, lipophilicity, and metabolic stability. nih.gov This versatility makes the N-benzyl moiety a critical component for optimizing both the efficacy and the pharmacokinetic profile of this compound derivatives.

Contribution of the Piperidine Ring System to Activity

The piperidine ring constitutes the central core of the this compound molecule and its structural integrity and substitution pattern are vital for biological activity. The piperidine moiety serves as a rigid scaffold that properly orients the N-benzyl and carbohydrazide substituents in three-dimensional space, facilitating their interaction with specific binding sites on the target protein.

SAR studies on antithrombotic agents have emphasized the necessity of a substituent at the 3-position of the piperidine ring for antiplatelet activity. researchgate.net Specifically, an amide group with its carbonyl carbon directly attached to the ring was found to be preferable. researchgate.net Conversely, substitutions at the 2-position or disubstitution at the 3- and 5-positions of the piperidine ring led to a decrease in activity, indicating that the substitution pattern on the piperidine ring is highly specific for optimal biological response. researchgate.net

Investigations into N-substituted piperidine-3-carbohydrazide-hydrazones as potential anti-Alzheimer's agents have further highlighted the importance of the piperidine core. nih.gov By varying the substituent on the piperidine nitrogen, researchers were able to modulate the inhibitory activity against cholinesterases, with certain derivatives showing potent and selective inhibition. nih.gov This demonstrates that even subtle modifications to the piperidine ring system can have a profound impact on the pharmacological profile of the resulting compounds.

Data Tables

Table 1: Selected 1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazide Derivatives and their Antiplatelet Aggregation Activity

| Compound | R (Substituent on Benzylidene Ring) | Antiplatelet Aggregation (% Inhibition at 0.5 mmol/l) |

| 1f | H | Potent |

| 2f | Specific Substitution Pattern | 87% |

| 5f | - | Potent |

| 6f | - | Potent |

| 7f | - | Potent |

Data extracted from research on antithrombotic agents. nih.gov

Table 2: N-Benzylpiperidine-3-carbohydrazide-hydrazone Derivatives and their Cholinesterase Inhibitory Activity

| Compound | R (Substituent on Hydrazone) | AChE IC50 (µM) | BuChE IC50 (µM) |

| 1g | Specific Substitution Pattern | Potent | Good to Moderate |

| 1j | Specific Substitution Pattern | Potent | Good to Moderate |

| 3g | Nitro | 4.32 | - |

| 3j | - | - | 1.27 |

Data compiled from studies on potential anti-Alzheimer's agents. nih.govnih.gov

Table 3: Dual HDAC/AChE Inhibitory Activity of N-Benzyl Piperidine Derivatives

| Compound | HDAC IC50 (µM) | AChE IC50 (µM) |

| d5 | 0.17 | 6.89 |

| d10 | 0.45 | 3.22 |

Data from research on multitarget-directed ligands for Alzheimer's disease. nih.gov

Pharmacological Investigations and Biological Activities

Neuropharmacological Applications and Central Nervous System (CNS) Activity

Research into 1-benzylpiperidine-3-carbohydrazide derivatives has primarily centered on their application as potential treatments for Alzheimer's disease. The strategy involves targeting multiple facets of the disease's complex pathology, including cholinergic dysfunction and amyloid-beta plaque formation.

Cholinesterase Inhibition for Alzheimer's Disease Therapy

A significant approach in symptomatic Alzheimer's therapy is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—to enhance cholinergic neurotransmission. A series of piperidine-3-carbohydrazide-hydrazones, with various phenylethyl, phenylpropyl, and phenylbutyl groups on the piperidine (B6355638) nitrogen, have been synthesized and assessed for their inhibitory effects on these enzymes. nih.gov

The synthesized piperidine-3-carbohydrazide-hydrazones were found to exhibit a range of inhibitory activity against acetylcholinesterase. nih.govresearchgate.net Generally, the compounds displayed moderate to good inhibitory potential. nih.gov Among the tested series, compound 3g was identified as the most potent AChE inhibitor, with an IC₅₀ value of 4.32 µM. nih.gov The inhibitory activities of all compounds against electric eel AChE (eeAChE) were found to be in the range of IC₅₀ = 5.68–11.35 µM, while against human AChE (huAChE), the range was IC₅₀ = 8.80–74.40 µM. researchgate.net

Table 1: AChE Inhibitory Activity of Select Piperidine-3-carbohydrazide-hydrazone Derivatives

| Compound | AChE IC₅₀ (µM) |

|---|---|

| 3g | 4.32 |

| 3j | Not specified as most potent for AChE |

Data sourced from in vitro studies on synthesized compounds. nih.gov

The same series of compounds was also evaluated for its ability to inhibit butyrylcholinesterase. Most of the derivatives demonstrated good to moderate inhibitory activity against the BuChE enzyme. nih.govresearchgate.net Compound 3j emerged as the most potent BuChE inhibitor from this series, with an IC₅₀ value of 1.27 µM. nih.gov This highlights the potential for specific structural modifications to influence selectivity towards BuChE.

Table 2: BuChE Inhibitory Activity of Select Piperidine-3-carbohydrazide-hydrazone Derivatives

| Compound | BuChE IC₅₀ (µM) |

|---|---|

| 3j | 1.27 |

| 3g | Not specified as most potent for BuChE |

Data sourced from in vitro studies on synthesized compounds. nih.gov

Many of the synthesized piperidine-3-carbohydrazide-hydrazones exhibited a dual inhibition profile, affecting both AChE and BuChE. nih.gov This dual-action capability is considered a valuable attribute for a multitargeted approach to Alzheimer's disease, as both enzymes play a role in acetylcholine (B1216132) hydrolysis in the brain. Kinetic studies performed on the most potent compounds, 3g and 3j , revealed that they act as mixed-type inhibitors. nih.gov The development of these compounds, such as 3g , 3j , and 4i , which possess good dual AChE/BuChE inhibitory potentials alongside other beneficial activities, suggests they are promising multifunctional agents for further investigation in the context of Alzheimer's disease. nih.govresearchgate.net

Anti-Amyloidogenic Activity and Aβ Aggregation Inhibition

Beyond addressing the cholinergic deficit, another critical therapeutic strategy for Alzheimer's disease is to prevent the aggregation of amyloid-beta (Aβ) peptides, which form the characteristic plaques found in the brains of patients.

Selected active compounds from the piperidine-3-carbohydrazide-hydrazone series were tested for their ability to inhibit the self-aggregation of Aβ₄₂ in vitro. nih.gov The results indicated that specific derivatives were effective in this regard. Notably, compounds featuring a nitro group, specifically 3g , 4g , and 5g , demonstrated superior Aβ₄₂ inhibition compared to other derivatives in the series. nih.gov This suggests that the electronic properties conferred by the nitro substituent may play a crucial role in interfering with the peptide aggregation process. The combined activities of Aβ₄₂ aggregation inhibition and cholinesterase inhibition position compounds like 3g as particularly promising multifunctional candidates for Alzheimer's therapy. nih.govresearchgate.net

Modulation of Beta-Secretase 1 (BACE-1) Activity

Research has been conducted on derivatives of this compound, specifically N-substituted piperidine-3-carbohydrazide-hydrazones, for their potential to interfere with processes related to Alzheimer's disease. nih.govresearchgate.net Studies have shown that certain nitro-substituted derivatives of piperidine-3-carbohydrazide-hydrazones are effective inhibitors of Aβ42 self-aggregation. nih.gov Aβ42 is the more aggregation-prone form of the amyloid-beta peptide, and its accumulation is a critical step in the formation of amyloid plaques. The inhibition of this aggregation suggests a potential downstream modulation of the consequences of BACE-1 activity.

For instance, a series of piperidine-3-carbohydrazide-hydrazones with phenylethyl, phenylpropyl, and phenylbutyl groups on the piperidine nitrogen were synthesized and evaluated. nih.gov Among these, the nitro derivatives demonstrated notable Aβ42 inhibition. nih.gov This indicates that the core structure, which includes the piperidine-3-carbohydrazide (B1297797) moiety, can be chemically modified to produce compounds with significant anti-amyloidogenic properties. However, it is important to note that these studies focus on hydrazone derivatives rather than this compound itself.

Neurotransmitter System Modulation

The modulation of neurotransmitter systems is a key strategy in the development of treatments for various neurological and psychiatric disorders. The 1-benzylpiperidine (B1218667) scaffold is present in numerous compounds with activity at various neurotransmitter transporters and receptors.

GABAergic Effects and GABA Reuptake Inhibition

The GABAergic system, centered around the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a major regulator of neuronal excitability in the central nervous system. nih.gov Inhibition of GABA reuptake by blocking GABA transporters (GATs) can enhance GABAergic neurotransmission, a mechanism used by some anticonvulsant drugs. nih.gov

Serotonergic Properties and Related Pathways

The serotonergic system is a critical target for the treatment of depression and other mood disorders. The serotonin (B10506) transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft and is the primary target of selective serotonin reuptake inhibitors (SSRIs). nih.gov

Research into 1-benzylpiperidine derivatives has revealed an affinity for the serotonin transporter. mdpi.com A study on 1,2,3,4-tetrahydroisoquinolines-1-benzylpiperidine functionalized derivatives showed that some of these compounds displayed an affinity for SERT in the low micromolar range. mdpi.com However, the study also noted that the presence of a benzyl (B1604629) group on the piperidine ring might hinder the ideal interaction with the transporter, potentially lowering affinity compared to other ligands. mdpi.com Another study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives reported high affinity for SERT. It is clear that the 1-benzylpiperidine scaffold is a viable starting point for developing SERT ligands, though the specific serotonergic properties of this compound have not been detailed.

Table 1: Serotonin Transporter (SERT) Affinity for select 1-Benzylpiperidine Derivatives This table presents data for derivatives of 1-benzylpiperidine, not the specific compound this compound.

| Compound | Description | h-SERT Kᵢ (µM) |

|---|---|---|

| Compound 12 | 1-benzylpiperidine derivative | > 100 |

| Compound 13 | 1-benzylpiperidine derivative | > 100 |

| Compound 21 | 2-naphthoate derivative of 1-benzylpiperidine | 25.5 ± 1.01 |

| Compound 22 | 2-naphthoate derivative of 1-benzylpiperidine | > 100 |

Data sourced from a study on 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives. mdpi.com

Neuroprotective and Antioxidant Capacities

Neuroprotection and the reduction of oxidative stress are important therapeutic goals in the context of neurodegenerative diseases. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathology of Alzheimer's disease and other neurological conditions.

Reduction of Oxidative Stress Markers

The ability of a compound to reduce markers of oxidative stress is a key indicator of its antioxidant potential. While specific studies measuring the reduction of oxidative stress markers by this compound are not available, research on related piperidine nitroxides has shown they can ameliorate hydrogen peroxide-induced cytotoxicity and inhibit lipid peroxidation. nih.gov This suggests that the piperidine ring system can be a platform for developing compounds with the ability to mitigate oxidative damage. One study on piperidine nitroxides demonstrated that these compounds can have both antioxidant and pro-oxidant effects, and they did not initiate lipid peroxidation in human red blood cells. mdpi.com

Free Radical Scavenging Activities

A common method to assess antioxidant capacity is to measure a compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Research on N-substituted piperidine-3-carbohydrazide-hydrazones has demonstrated their antioxidant capabilities. nih.govresearchgate.net In one study, a chemiluminescence assay was used to determine the effect of selected compounds on ROS levels in brain tissue. nih.gov The results indicated that compound 4i , a piperidine-3-carbohydrazide-hydrazone derivative, was the most active superoxide (B77818) free-radical scavenger. nih.gov Other derivatives, 3g and 3j , showed similar scavenger activity against other ROS. nih.gov

Another study on different piperidine derivatives showed that some compounds exhibited significant DPPH radical scavenging activity, with some even showing stronger activity than the standard antioxidant ascorbic acid. These findings highlight the potential of the piperidine carbohydrazide (B1668358) scaffold in developing effective antioxidants.

Table 2: Antioxidant and Aβ₄₂ Inhibitory Activities of select Piperidine-3-carbohydrazide-hydrazone Derivatives This table presents data for derivatives of piperidine-3-carbohydrazide, not the specific compound this compound.

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ₄₂ Inhibition | Superoxide Scavenging Activity |

|---|---|---|---|---|

| 3g | 4.32 | > 50 | Good | Similar to other active compounds |

| 3j | 23.41 | 1.27 | Moderate | Similar to other active compounds |

| 4i | 10.23 | 2.56 | Moderate | Most active |

Data sourced from a study on N-substituted piperidine-3-carbohydrazide-hydrazones. nih.gov

Antithrombotic and Anticoagulant Activities

Derivatives of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide have been synthesized and systematically evaluated for their potential as antithrombotic agents. nih.gov These investigations focus on two key aspects of hemostasis: inhibiting platelet aggregation and interfering with the blood coagulation cascade. nih.gov

A series of synthesized 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives were assessed for their ability to inhibit platelet aggregation using various inducers, including arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and collagen. nih.gov The studies revealed that the primary mechanism of action for these compounds was the inhibition of the ADP pathway of platelet aggregation, showing comparatively less effect on the collagen and AA pathways. nih.govresearchgate.net

One of the most effective compounds identified in these studies was compound 2f , which demonstrated an 87% inhibition of ADP-induced platelet aggregation at a concentration of 0.5 mmol/L. nih.govresearchgate.net This highlights the potent and specific nature of these derivatives in targeting platelet function.

Table 1: Inhibition of ADP-Induced Platelet Aggregation by Selected Derivatives This table is based on data from in vitro studies.

| Compound | Concentration (mmol/L) | Inhibition of ADP-Induced Aggregation (%) | Reference |

|---|---|---|---|

| 2f | 0.5 | 87 | nih.gov |

To assess their anticoagulant effects, the synthesized carbohydrazide derivatives were evaluated using prothrombin time (PT) and partial thromboplastin (B12709170) time (PTT) models. nih.gov These tests measure the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively. The results indicated that all tested compounds prolonged both PT and PTT values when compared to the blank control sample. nih.govresearchgate.net

Table 2: Notable Anticoagulant Activity of Selected Derivatives This table highlights compounds identified as most potent in PT and PTT assays.

| Compound | Observed Effect | Reference |

|---|---|---|

| 1f | Potent increase in PT and PTT values | nih.gov |

| 5f | Potent increase in PT and PTT values | nih.gov |

| 6f | Potent increase in PT and PTT values | nih.gov |

| 7f | Potent increase in PT and PTT values | nih.gov |

Other Potential Biological Applications of Derivatives

The versatile structure of the piperidine carbohydrazide scaffold has prompted research into other therapeutic areas beyond thrombosis. Derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Piperidine and its derivatives are recognized for a wide range of pharmacological activities, including anti-inflammatory effects. irjpms.comijnrd.org Studies have indicated that 4-benzylpiperidine (B145979) possesses anti-inflammatory properties, inhibiting heat-induced albumin denaturation in a dose-dependent manner. irjpms.com Furthermore, structural modifications at the C3-carboxylic acid position of fluoroquinolones to form carbohydrazide derivatives have resulted in compounds with significantly improved anti-inflammatory activities. nih.gov Research on coumarins substituted with piperidine moieties has also yielded derivatives with promising anti-inflammatory activity, in some cases demonstrating better performance than reference drugs. nih.gov These findings suggest that the piperidine ring is a key pharmacophore for anti-inflammatory action. irjpms.com

The carbohydrazide and piperidine moieties are integral to various compounds with established antimicrobial properties. researchgate.netmdpi.com For instance, N-benzyl piperidin-4-one derivatives have demonstrated very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Similarly, a series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were found to possess excellent fungicidal effects against several agriculturally important fungi. nih.gov In particular, compounds A13 and A41 showed superior in vitro activity against Rhizoctonia solani compared to commercial fungicides. nih.gov The antiviral potential of piperidine derivatives has also been noted, with some compounds showing activity against the influenza A virus. ijnrd.org

Table 3: Antifungal Activity of Piperidine-4-carbohydrazide Derivatives against Rhizoctonia solani This table is based on data from in vitro fungicidal assays.

| Compound | EC₅₀ (μg/mL) | Reference |

|---|---|---|

| A13 | 0.83 | nih.gov |

| A41 | 0.88 | nih.gov |

| Chlorothalonil (Control) | 1.64 | nih.gov |

| Boscalid (Control) | 0.96 | nih.gov |

Derivatives incorporating carbohydrazide and piperazine/piperidine structures have been a focus of anticancer research. nih.govresearchgate.net In one study, a series of (E)-N'-benzylidene-carbohydrazides based on an indole (B1671886) core exhibited potent cytotoxicity against several human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer. nih.gov Specifically, compounds 4d (bearing a 4-Cl substituent) and 4f (bearing a 4-NO₂ substituent) were the most potent, with IC₅₀ values in the nanomolar range (0.011–0.001 µM). nih.gov Another study on heterocyclic carbohydrazides found that compound 8a showed activity against several leukemia cell lines in a primary in vitro test. mdpi.com Cytotoxicity studies are a crucial part of this research, and for some benzohydrazide (B10538) derivatives, tests showed cell viability greater than 80%, suggesting they can be used safely as drug candidates. nih.gov

Table 4: Cytotoxicity of Selected (E)-N'-benzylidene-carbohydrazide Derivatives This table is based on data from in vitro cytotoxicity assays against human cancer cell lines.

| Compound | Substituent | IC₅₀ Range (µM) | Cancer Cell Lines | Reference |

|---|---|---|---|---|

| 4d | 4-Cl | 0.011–0.001 | SW620, PC-3, NCI-H23 | nih.gov |

| 4f | 4-NO₂ | 0.011–0.001 | SW620, PC-3, NCI-H23 | nih.gov |

| 4g-i | 2-OH | 0.56–0.83 | SW620, PC-3, NCI-H23 | nih.gov |

Molecular Interactions and Mechanistic Studies

Enzyme Kinetics and Inhibition Mechanisms

Kinetic studies are fundamental in characterizing the inhibitory potential of compounds. For derivatives of 1-benzylpiperidine-3-carbohydrazide, these analyses have been crucial in determining the nature and potency of their interaction with key enzymes, primarily cholinesterases.

The mechanism by which a compound inhibits an enzyme can be classified into several types, including competitive, non-competitive, and mixed-type inhibition. jackwestin.com In competitive inhibition, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. khanacademy.org Non-competitive inhibitors bind to an allosteric site, which is a site different from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. jackwestin.comkhanacademy.org

Mixed-type inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. jackwestin.comwikipedia.org This type of inhibition is characterized by its effect on both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. Kinetic analyses of several active derivatives of piperidine-3-carbohydrazide (B1297797) have demonstrated that they act as mixed-type inhibitors of cholinesterases. nih.gov For instance, studies on specific piperidine-3-carbohydrazide-hydrazone derivatives, such as compounds 3g and 3j, which are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) respectively, confirmed a mixed-type inhibition mechanism. nih.gov Similarly, a kinetic study of a hybrid molecule between α-lipoic acid and a 1-benzylpiperazine (B3395278) derivative also indicated a mixed inhibition profile against cholinesterases. researchgate.net This suggests that these compounds likely bind to a site on the cholinesterase enzymes that is distinct from the active site, thereby interfering with both substrate binding and catalysis. wikipedia.org

The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A series of piperidine-3-carbohydrazide-hydrazones demonstrated moderate to good inhibitory activity against both AChE and BuChE. nih.gov Notably, compound 3g was identified as the most potent AChE inhibitor with an IC50 value of 4.32 µM, while compound 3j was the most effective against BuChE with an IC50 of 1.27 µM. nih.gov

Other derivatives containing the 1-benzylpiperidine (B1218667) moiety have also been evaluated. For example, certain 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives functionalized with 1-benzylpiperidine showed moderate AChE inhibition, with IC50 values ranging from 28 to 41 µM. mdpi.com The binding affinity, represented by the Ki value, for a mixed-type inhibitor describes the binding to both the free enzyme and the enzyme-substrate complex. For a derivative of 1-benzylpiperazine, the inhibition constant (Ki) against BuChE was determined to be 4.69 µM. researchgate.net

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| Compound 3g nih.gov | Acetylcholinesterase (AChE) | 4.32 | Mixed-type | N/A |

| Compound 3j nih.gov | Butyrylcholinesterase (BuChE) | 1.27 | Mixed-type | N/A |

| ALA-1-(3-methylbenzyl)piperazine researchgate.net | Butyrylcholinesterase (BuChE) | 10.5 | Mixed-type | 4.69 |

| ALA-1-(3-methylbenzyl)piperazine researchgate.net | Acetylcholinesterase (AChE) | 45.3 | N/A | N/A |

| Compound 7 mdpi.com | Acetylcholinesterase (AChE) | ~28-41 | N/A | N/A |

| Compound 8 mdpi.com | Acetylcholinesterase (AChE) | ~28-41 | N/A | N/A |

| Compound 10 mdpi.com | Acetylcholinesterase (AChE) | ~28-41 | N/A | N/A |

N/A: Data not available in the cited sources.

Target Engagement and Receptor Binding Studies

Understanding how these compounds bind to their targets at an atomic level is crucial for rational drug design. Molecular modeling and structural studies have elucidated the specific interactions between 1-benzylpiperidine derivatives and their biological targets.

The active site of acetylcholinesterase is located at the bottom of a deep gorge and contains a catalytic triad (B1167595) and a peripheral anionic site (PAS) at its entrance. embopress.org The PAS is involved in the allosteric regulation of the enzyme. embopress.org Molecular docking studies have shown that derivatives of 1-benzylpiperidine can interact with key residues in both the catalytic site and the PAS of AChE. mdpi.com

For instance, the N-benzylpiperidine moiety of several derivatives has been shown to establish π-π stacking interactions with the indole (B1671886) ring of Trp286 and the phenol (B47542) ring of Tyr341. mdpi.comembopress.org Trp286 is a key residue of the PAS, while Tyr341 is located at the active site gorge entrance. mdpi.comembopress.org Other important interactions include π-π stacking with Tyr72 and Tyr124, which are also part of the PAS. mdpi.comembopress.org These interactions, particularly the dual binding at both the catalytic and peripheral sites, are consistent with the mixed-type inhibition observed in kinetic studies and highlight the multifactorial nature of their binding.

In the context of multi-target drug design for complex diseases like Alzheimer's, compounds are often evaluated against other relevant biological targets. One such target is the β-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which is involved in the production of amyloid-β peptides. researchgate.netnih.gov Benzylpiperidine-based structures have been investigated as potential BACE-1 inhibitors. researchgate.net The large ligand-binding site of BACE-1 can accommodate such molecules, offering an avenue for the development of non-peptidic inhibitors. researchgate.netnih.gov

Furthermore, derivatives of 1-benzylpiperidine have been assessed for their affinity towards neurotransmitter transporters, such as the serotonin (B10506) transporter (SERT). mdpi.com Some functionalized 1-benzylpiperidine derivatives displayed an affinity for SERT in the low micromolar range. mdpi.com Docking studies suggest that the N-benzylpiperidine moiety can form π-π interactions with key residues like Tyr176 in the central binding site of SERT. mdpi.com

Cellular and In Vitro Biological Assays

Beyond enzyme kinetics, the biological effects of this compound derivatives have been explored through various in vitro assays. A series of piperidine-3-carbohydrazide-hydrazones were evaluated for their ability to inhibit the self-aggregation of amyloid-β 42 (Aβ42), a key pathological event in Alzheimer's disease. nih.gov Certain nitro-substituted derivatives were found to be effective inhibitors of Aβ42 aggregation. nih.gov

Additionally, selected compounds from this series were tested for their antioxidant properties. nih.gov The overproduction of reactive oxygen species (ROS) contributes to neuronal damage. In a chemiluminescence assay designed to measure ROS levels, specific derivatives demonstrated significant superoxide (B77818) free-radical scavenging activity, suggesting a neuroprotective potential through the reduction of oxidative stress. nih.gov

Cell Viability and Cytotoxicity Assessments

No studies were found that evaluated the impact of this compound on the viability of cell lines or determined its cytotoxic profile.

Assays for Reactive Oxygen Species (ROS) Levels

Information regarding the capacity of this compound to modulate levels of reactive oxygen species is not present in the current body of scientific literature.

Morphological Analysis of Amyloid Aggregates (e.g., Thioflavin T Assay, Confocal Microscopy, Atomic Force Microscopy, Scanning Electron Microscopy)

There are no published studies that have used techniques such as Thioflavin T fluorescence assays or advanced microscopy to investigate the influence of this compound on the formation or morphology of amyloid aggregates.

In Vivo Pharmacological Evaluation in Disease Models

Direct in vivo studies of this compound in animal models of disease have not been reported in the available scientific literature.

Amelioration of Cognitive Dysfunction in Animal Models

There is no evidence from animal studies to suggest that this compound can ameliorate cognitive deficits.

Ex Vivo Analysis of Brain Homogenates (Enzyme Levels, Oxidative Stress Markers, Neuroinflammation)

No data is available from ex vivo analyses of brain tissue following administration of this compound to assess its effects on enzymatic activity, markers of oxidative stress, or neuroinflammatory processes.

Histopathological and Immunohistochemical Assessments of Brain Tissue

Histopathological or immunohistochemical examinations of brain tissue from subjects treated with this compound have not been documented in published research.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been instrumental in the development of N-benzylpiperidine derivatives. Structure-based approaches, which rely on the three-dimensional structure of the biological target, have been particularly prominent. For instance, the design of novel N-benzylpiperidine analogs as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase-1 (BACE-1), has been guided by the crystal structures of these proteins. researchgate.net This has allowed for the rational modification of the N-benzylpiperidine scaffold to enhance inhibitory activities. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. This method is a cornerstone in the study of 1-benzylpiperidine (B1218667) derivatives.

In studies of related N-benzylpiperidine and benzhydrazide derivatives, molecular docking has been employed to elucidate their binding modes with various biological targets. For example, docking simulations of N-benzylpiperidine hybrids with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have revealed key binding interactions within the enzyme active sites. nih.govnih.gov These studies often highlight the importance of the benzylpiperidine moiety in establishing crucial cation-π interactions with aromatic residues in the target protein. researchgate.net

Similarly, in the context of Alzheimer's disease, docking studies of N-benzylpiperidine analogs have affirmed their binding interactions with the peripheral anionic site (PAS) of AChE and the aspartate dyad of BACE-1. nih.gov For sigma-1 (S1R) receptor ligands, docking studies of piperidine (B6355638) derivatives have shown that the piperidine nitrogen can form salt bridge interactions with key acidic residues like Glu172 and Asp126. nih.gov

Table 1: Illustrative Molecular Docking Interactions of Related Piperidine Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| N-Benzylpiperidine Hybrids | AChE | Trp286, Tyr72, Tyr341 | π-π stacking, Cation-π |

| Piperidine Derivatives | Sigma-1 Receptor | Glu172, Asp126, Phe107 | Salt bridge, Hydrogen bond, π-cation |

| N-Benzylpiperidine Analogs | BACE-1 | Aspartate Dyad | Hydrogen bond |

This table is illustrative and based on findings for structurally related compounds.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding and any conformational changes that may occur upon ligand binding. researchgate.netnih.gov This technique complements the static picture provided by molecular docking.

For N-benzylpiperidine derivatives, MD simulations have been used to confirm the stability of the interactions predicted by docking studies. nih.gov For instance, simulations of N-benzylpiperidine hybrids bound to AChE and BACE-1 have demonstrated the stability of the ligand-protein complexes over time, reinforcing the proposed binding modes. nih.gov In the study of sigma receptor ligands, MD simulations have helped to identify the crucial amino acid residues that interact with the most promising piperidine-based compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are important for potency.

QSAR studies on N-benzylpiperidine derivatives have successfully correlated various physicochemical and structural features with their biological activity. For example, in the case of CCR5 antagonists, Hansch analysis has shown the importance of lipophilicity and electron-donating substituents on the phenyl ring for binding affinity. documentsdelivered.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided more detailed insights into the steric and electrostatic requirements for activity. nih.gov

For a series of N-benzylpiperidines as AChE inhibitors, QSAR models have been developed using multiple linear regression (MLR) and other methods, highlighting the importance of specific molecular descriptors in predicting inhibitory potency. These studies provide a framework for understanding how modifications to the 1-benzylpiperidine-3-carbohydrazide scaffold could impact its biological activity.

A key application of QSAR is the predictive modeling for the design of novel derivatives with enhanced biological activity. Once a robust and validated QSAR model is developed, it can be used to virtually screen a library of yet-to-be-synthesized compounds. This allows researchers to prioritize the synthesis of candidates that are predicted to be most active, thereby saving time and resources.

For instance, a QSAR model for N-benzylpiperidine derivatives as AChE inhibitors demonstrated excellent predictive ability, providing a tool for forecasting the inhibitory concentration of new compounds in this family. Similarly, fragment-based QSAR models have been used to design novel piperidine derivatives as potential inhibitors of protein-protein interactions. nih.gov These examples underscore the potential of QSAR in guiding the design of new analogs of this compound with desired therapeutic properties.

Table 2: Examples of QSAR Models for N-Benzylpiperidine Derivatives

| QSAR Model Type | Target | Key Findings |

| Hansch Analysis | CCR5 Antagonists | Importance of lipophilicity and electron-donating substituents. documentsdelivered.com |

| 3D-QSAR (CoMFA/CoMSIA) | Muscarinic Receptor Antagonists | Steric and electrostatic fields are crucial for activity. nih.gov |

| MLR/GFA | AChE Inhibitors | Developed robust models for predicting inhibitory concentration. |

This table provides examples of QSAR studies on related compound classes.

Advanced Computational Analyses

Beyond standard docking and QSAR, advanced computational analyses are increasingly being applied to gain a deeper understanding of ligand-receptor interactions. These methods can include more sophisticated techniques to calculate binding free energies, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can provide a more accurate estimation of the binding affinity than simple docking scores.

Furthermore, techniques like pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. This information is invaluable for virtual screening and de novo drug design. While specific advanced computational analyses for this compound are not detailed in the provided search results, the application of these methods to its analogs demonstrates the powerful toolkit available to medicinal chemists for optimizing this chemical scaffold.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous structures, such as N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, have utilized the DFT/B3LYP method with a 6-31G(d) basis set to determine geometrical structures and vibrational frequencies. nih.gov For this compound, a similar computational approach would elucidate the distribution of electron density and the energies of its frontier orbitals, providing fundamental insights into its electronic behavior. The calculated HOMO and LUMO energies would pinpoint the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP) Mapping and Chemical Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote neutral or zero potential. bldpharm.comrsc.org

For this compound, an MEP map would likely reveal negative potential around the oxygen and nitrogen atoms of the carbohydrazide (B1668358) group, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The aromatic benzyl (B1604629) group would also exhibit distinct electrostatic potential features. The analysis of the MEP surface provides a visual representation of the molecule's reactive sites, guiding the understanding of its interaction with biological targets. bldpharm.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for exploring and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates, this analysis provides a visual and quantitative summary of all close intermolecular contacts. The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govguidechem.com